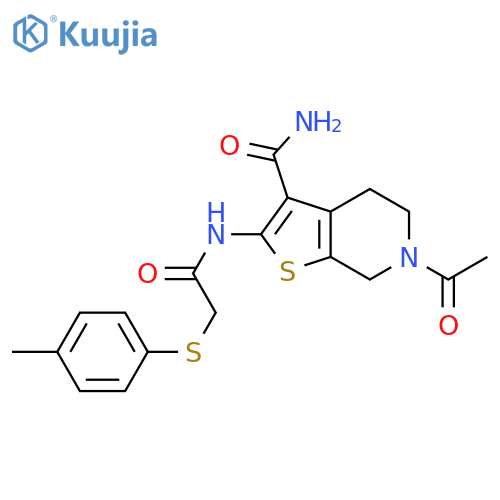Cas no 898415-59-3 (6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

898415-59-3 structure
商品名:6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
- 6-acetyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
- 6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
- 6-acetyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- AKOS024657952
- F2537-0158
- 898415-59-3
-
- インチ: 1S/C19H21N3O3S2/c1-11-3-5-13(6-4-11)26-10-16(24)21-19-17(18(20)25)14-7-8-22(12(2)23)9-15(14)27-19/h3-6H,7-10H2,1-2H3,(H2,20,25)(H,21,24)
- InChIKey: QOPMQXYYZMDKHS-UHFFFAOYSA-N
- ほほえんだ: C1N(C(C)=O)CCC2C(C(N)=O)=C(NC(CSC3=CC=C(C)C=C3)=O)SC1=2
計算された属性
- せいみつぶんしりょう: 403.10243389g/mol
- どういたいしつりょう: 403.10243389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 581
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 146Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2537-0158-2μmol |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2537-0158-5μmol |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2537-0158-2mg |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2537-0158-3mg |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2537-0158-20μmol |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2537-0158-1mg |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2537-0158-10mg |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2537-0158-4mg |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2537-0158-20mg |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2537-0158-25mg |
6-acetyl-2-{2-[(4-methylphenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
898415-59-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
898415-59-3 (6-acetyl-2-{2-(4-methylphenyl)sulfanylacetamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide) 関連製品
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量